Benoxaprofen

Description

The use of this compound, formerly marketed as Oraflex tablets, was associated with fatal cholestatic jaundice among other serious adverse reactions. The holder of the approved application voluntarily withdrew Oraflex tablets from the market on August 5, 1982.

This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1982 and is indicated for rheumatic disease. It was withdrawn in at least one region.

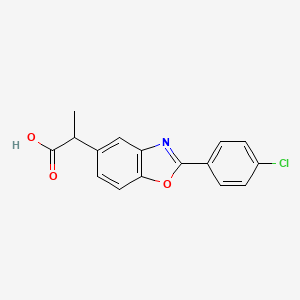

RN given refers to parent cpd; structure

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO3/c1-9(16(19)20)11-4-7-14-13(8-11)18-15(21-14)10-2-5-12(17)6-3-10/h2-9H,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MITFXPHMIHQXPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

51234-86-7 (mono-hydrochloride salt), 70062-36-1 (ammonium salt), 51234-86-7 (sodium salt/solvate), 70062-36-1 (ammonium salt/solvate), 93983-00-7 (potassium salt/solvate) | |

| Record name | Benoxaprofen [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051234287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4022650 | |

| Record name | Benoxaprofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51234-28-7, 67434-14-4 | |

| Record name | Benoxaprofen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51234-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benoxaprofen [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051234287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benoxaprofen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04812 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Benoxaprofen | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=299582 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benoxaprofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-2-(4-chlorophenyl)benzoxazole-5-propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.611 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benoxaprofen | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.864 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENOXAPROFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17SZX404IM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Mechanism of Action of Benoxaprofen as a Lipoxygenase Inhibitor

Introduction

This compound, a non-steroidal anti-inflammatory drug (NSAID) of the arylpropionic acid class, was previously marketed under the trade names Opren and Oraflex.[1][2] While withdrawn from the market due to significant adverse effects, including photosensitivity and fatal cholestatic jaundice, its unique mechanism of action continues to be of scientific interest.[1][2][3] Unlike traditional NSAIDs that primarily inhibit cyclooxygenase (COX) enzymes, this compound demonstrates a preferential and potent inhibition of 5-lipoxygenase (5-LOX), a key enzyme in the synthesis of pro-inflammatory leukotrienes.[1][4][5][6] This guide provides a detailed examination of this compound's mechanism as a lipoxygenase inhibitor, summarizing quantitative data, outlining experimental protocols, and visualizing the relevant biochemical pathways.

Core Mechanism of Action: Preferential 5-Lipoxygenase Inhibition

The anti-inflammatory effects of this compound are primarily attributed to its inhibition of the lipoxygenase enzyme, specifically the 5-lipoxygenase pathway.[1][4] This mechanism is distinct from most NSAIDs, which achieve their effects by blocking the COX enzymes.[7]

-

Arachidonic Acid Cascade: Inflammation is mediated by eicosanoids, which are signaling molecules derived from arachidonic acid.[3][8] When a cell is stimulated, arachidonic acid is released from the cell membrane and can be metabolized by two major enzymatic pathways:

-

Selective Inhibition: this compound has been shown to be a relatively weak inhibitor of the COX pathway in vitro.[2][9] Its therapeutic and mechanistic significance lies in its selective inhibition of 5-lipoxygenase.[4] This selectivity is notable, as it does not significantly inhibit other positional lipoxygenases, such as 12-lipoxygenase from human platelets or 15-lipoxygenase from soybeans.[4] By inhibiting 5-LOX, this compound effectively blocks the synthesis of potent inflammatory mediators, including Leukotriene B4 (LTB4), which is a powerful chemoattractant for leukocytes.[4][8][10] This inhibition of leukocyte migration into inflamed tissues is a key component of its anti-inflammatory action.[1]

Signaling Pathway of Arachidonic Acid Metabolism

The following diagram illustrates the arachidonic acid cascade and highlights the specific point of inhibition by this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Pharmacology, clinical efficacy, and adverse effects of the nonsteroidal anti-inflammatory agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rationally Designed Multitarget Agents Against Inflammation and Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. This compound improves psoriasis. A double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | C16H12ClNO3 | CID 39941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]

- 8. An elucidation of the arachidonic acid cascade. Discovery of prostaglandins, thromboxane and leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Evaluation of inhibitors of eicosanoid synthesis in leukocytes: possible pitfall of using the calcium ionophore A23187 to stimulate 5' lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Pharmacological Profile of Benoxaprofen: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benoxaprofen is a non-steroidal anti-inflammatory drug (NSAID) of the propionic acid class that was introduced for the treatment of arthritis and musculoskeletal pain. Preclinical studies in various animal models demonstrated its anti-inflammatory, analgesic, and antipyretic properties. This technical guide provides a comprehensive overview of the preclinical pharmacological profile of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways. The information presented is intended to serve as a valuable resource for researchers and professionals involved in drug development and pharmacological research.

Pharmacological Activities

This compound exhibited a range of pharmacological effects in preclinical models, including anti-inflammatory, analgesic, and antipyretic activities.

Anti-inflammatory Activity

This compound demonstrated potent, long-acting anti-inflammatory effects in several well-established animal models of inflammation.[1][2] Its activity was observed in the carrageenan-induced edema model, the cellulose pellet granuloma model, and in both developing and established adjuvant arthritis in rats.[1][2] A notable feature of this compound's anti-inflammatory profile is its marked inhibition of the directional movement of mononuclear cells.[3]

Analgesic Activity

The analgesic properties of this compound were evident in experimental models where pain was associated with an inflammatory component.[1][2]

Antipyretic Activity

In preclinical studies, this compound was found to be a potent antipyretic agent. Its efficacy in reducing fever induced by yeast or 'E' pyrogen in rats and rabbits was reported to be greater than that of aspirin or paracetamol.[1][2]

Mechanism of Action

This compound's mechanism of action is multifaceted, distinguishing it from many other NSAIDs. While it is a weak inhibitor of cyclooxygenase (COX) enzymes, which are the primary targets of traditional NSAIDs, it demonstrates significant inhibitory effects on the lipoxygenase (LOX) pathway and on leukocyte migration.[1][2][3][4][5] This dual inhibition of COX and LOX pathways, coupled with its impact on leukocyte function, contributes to its overall pharmacological profile.

The inhibition of 5-lipoxygenase by this compound has been demonstrated by the reduction of leukotriene B4 (LTB4) synthesis.[6] Furthermore, this compound has been shown to directly affect mononuclear cells, inhibiting their chemotactic response.[1][7]

Signaling Pathway

The primary mechanism of action for this compound involves the modulation of the arachidonic acid cascade. By inhibiting both cyclooxygenase (COX) and lipoxygenase (LOX) pathways, this compound reduces the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.

Figure 1: Simplified diagram of this compound's inhibitory action on the arachidonic acid cascade.

This compound also directly impacts leukocyte function, particularly the migration of mononuclear cells to sites of inflammation. This is a key aspect of its anti-inflammatory effect.

Figure 2: Diagram illustrating this compound's inhibition of mononuclear cell migration.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound from preclinical studies.

Table 1: In Vitro Enzyme Inhibition

| Enzyme Target | Assay System | Stimulus | IC50 | Reference |

| 5'-Lipoxygenase | Human Polymorphonuclear Leukocytes | Serum-treated zymosan | 1.6 x 10-4 M | [6] |

Table 2: Anti-inflammatory Activity in Vivo

| Animal Model | Species | Endpoint | ED50 | Reference |

| Carrageenan-induced Paw Edema | Rat | Paw Volume Reduction | Data not available | |

| Adjuvant-induced Arthritis | Rat | Suppression of Bone Damage | Effective at 30-40 mg/kg | [2] |

Table 3: Analgesic Activity in Vivo

| Animal Model | Species | Endpoint | ED50 | Reference |

| Phenylquinone-induced Writhing | Mouse | Reduction in Writhing | Data not available |

Table 4: Antipyretic Activity in Vivo

| Animal Model | Species | Endpoint | ED50 | Reference |

| Yeast-induced Pyrexia | Rat/Rabbit | Reduction in Rectal Temperature | Data not available |

Pharmacokinetics

This compound was well absorbed after oral administration in all species studied.[8] It was extensively bound to plasma proteins, with the highest binding observed in humans and rhesus monkeys.[8] Significant species differences were noted in the plasma elimination half-life.[8]

Table 5: Pharmacokinetic Parameters of this compound Following Oral Administration

| Species | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | Half-life (h) | Protein Binding (%) | Reference |

| Rat | 1-10 | Data not available | Data not available | 28 | Data not available | [8] |

| Dog | 1-10 | Data not available | Data not available | <13 | Data not available | [8] |

| Rhesus Monkey | 1-10 | Data not available | Data not available | <13 | 99.6 | [8] |

| Mouse | 1-10 | Data not available | Data not available | 24 | Data not available | [8] |

| Rabbit | 1-10 | Data not available | Data not available | <13 | Data not available | [8] |

| Human | - | - | - | 33 | 99.8 | [8] |

Experimental Protocols

Detailed methodologies for key preclinical assays are provided below.

Carrageenan-Induced Paw Edema in Rats

This model is widely used to assess the acute anti-inflammatory activity of test compounds.[9][10][11][12]

Figure 3: Experimental workflow for the carrageenan-induced paw edema assay.

Protocol:

-

Animal Model: Male Wistar or Sprague-Dawley rats (150-200 g).

-

Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.

-

Grouping: Animals are randomly assigned to control and treatment groups.

-

Dosing: this compound or the vehicle is administered orally (p.o.) or intraperitoneally (i.p.) at a specified time before carrageenan injection.

-

Induction of Edema: A subplantar injection of 0.1 mL of a 1% carrageenan suspension in sterile saline is administered into the right hind paw of each rat.

-

Measurement of Paw Edema: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan administration.

-

Data Analysis: The percentage of inhibition of edema is calculated for the treated groups relative to the control group.

Phenylquinone-Induced Writhing Test in Mice

This is a common method for evaluating the peripheral analgesic activity of compounds.[13][14][15][16]

Protocol:

-

Animal Model: Male albino mice (20-25 g).

-

Acclimatization and Grouping: Similar to the paw edema model.

-

Dosing: this compound or the vehicle is administered orally or intraperitoneally.

-

Induction of Writhing: After a predetermined absorption period (e.g., 30-60 minutes), each mouse is injected intraperitoneally with a 0.02% solution of phenylquinone in 5% ethanol/distilled water.

-

Observation: Immediately after the phenylquinone injection, each mouse is placed in an individual observation chamber, and the number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a specific period (e.g., 5-15 minutes).

-

Data Analysis: The percentage of analgesic protection is calculated by comparing the mean number of writhes in the treated groups to the control group.

Yeast-Induced Pyrexia in Rats

This model is used to assess the antipyretic activity of drugs.[17][18][19][20][21]

Protocol:

-

Animal Model: Male Wistar rats (150-200 g).

-

Acclimatization and Baseline Temperature: Animals are acclimatized, and their baseline rectal temperature is recorded using a digital thermometer.

-

Induction of Pyrexia: A 15-20% suspension of brewer's yeast in sterile saline is injected subcutaneously into the back of the rats.

-

Temperature Monitoring: Rectal temperature is measured at regular intervals until a stable pyrexia is established (typically 18-24 hours after yeast injection).

-

Dosing: this compound or the vehicle is administered orally or intraperitoneally to the pyretic rats.

-

Post-Dosing Temperature Measurement: Rectal temperatures are recorded at various time points (e.g., 1, 2, 3, 4, and 5 hours) after drug administration.

-

Data Analysis: The reduction in rectal temperature in the treated groups is compared to the control group to determine the antipyretic effect.

Toxicology

Preclinical toxicology studies revealed some potential liabilities for this compound. The most notable toxicities observed were hepatotoxicity and phototoxicity.[4]

Conclusion

This compound is a potent anti-inflammatory, analgesic, and antipyretic agent in preclinical models. Its unique mechanism of action, involving the inhibition of both cyclooxygenase and lipoxygenase pathways, as well as the inhibition of mononuclear cell migration, differentiates it from many other NSAIDs. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for understanding the preclinical pharmacological profile of this compound. This information is critical for researchers and professionals in the field of drug development for the evaluation of similar compounds and for designing future preclinical studies.

References

- 1. Effects of the non-steroidal anti-inflammatory drug this compound on leucocyte migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The pharmacology of this compound (2-[4-chlorophenyl]-alpha-methyl-5-benzoxazole acetic acid), LRCL 3794, a new compound with antiinflammatory activity apparently unrelated to inhibition of prostaglandin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The comparative pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacology, clinical efficacy, and adverse effects of the nonsteroidal anti-inflammatory agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Effects of this compound on human neutrophil function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Studies on leucocyte-drug interaction with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. periodicos.capes.gov.br [periodicos.capes.gov.br]

- 9. inotiv.com [inotiv.com]

- 10. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 11. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Carrageenan-induced paw edema test: Significance and symbolism [wisdomlib.org]

- 13. Acetic acid and phenylquinone writhing test: a critical study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ebm-journal.org [ebm-journal.org]

- 15. Antagonism of the frequency of phenylquinone-induced writhing in the mouse by weak analgesics and nonanalgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Forsythoside A exerts antipyretic effect on yeast-induced pyrexia mice via inhibiting transient receptor potential vanilloid 1 function - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Yeast-induced pyrexia method: Significance and symbolism [wisdomlib.org]

- 20. Baker yeast-induced fever in young rats: characterization and validation of an animal model for antipyretics screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Synthesis and Derivatives of Benoxaprofen for Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benoxaprofen, a non-steroidal anti-inflammatory drug (NSAID) of the arylpropionic acid class, was withdrawn from the market due to significant adverse effects. Despite its clinical discontinuation, its unique dual inhibitory action on both cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways of the arachidonic acid cascade continues to make it and its derivatives valuable tools for research in inflammation and pain. This technical guide provides a comprehensive overview of the chemical synthesis of this compound, details on its known derivatives, and insights into its mechanism of action. The content herein is intended to serve as a foundational resource for researchers engaged in the development of novel anti-inflammatory agents.

Chemical Synthesis of this compound

The synthesis of this compound, chemically known as 2-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]propanoic acid, can be achieved through several routes. A commonly cited and efficient method involves a four-step sequence starting from 4-hydroxyphenylacetic acid.[1][2]

Synthetic Scheme

A viable synthetic pathway for this compound is outlined below. This multi-step process involves nitration, reduction, benzoxazole formation, and α-methylation.

Caption: Synthetic pathway for this compound.

Experimental Protocols

The following protocols are compiled from literature sources to provide a detailed methodology for the synthesis of this compound.

Step 1: Synthesis of 3-Nitro-4-hydroxyphenylacetic Acid [2]

-

Reaction: Nitration of 4-hydroxyphenylacetic acid.

-

Procedure: To a stirred solution of 4-hydroxyphenylacetic acid (1 mole) in glacial acetic acid, a mixture of concentrated nitric acid (1.1 moles) and concentrated sulfuric acid (1.1 moles) is added dropwise at a temperature maintained below 10°C. After the addition is complete, the reaction mixture is stirred for an additional 2-3 hours at room temperature. The mixture is then poured onto crushed ice, and the resulting precipitate is collected by filtration, washed with cold water, and dried.

-

Purification: The crude product can be recrystallized from a mixture of ethanol and water.

Step 2: Synthesis of 3-Amino-4-hydroxyphenylacetic Acid [2]

-

Reaction: Reduction of the nitro group to an amine.

-

Procedure: 3-Nitro-4-hydroxyphenylacetic acid (1 mole) is dissolved in ethanol, and a catalytic amount of 10% Palladium on carbon (Pd/C) is added. The mixture is hydrogenated under a hydrogen atmosphere (50 psi) at room temperature until the theoretical amount of hydrogen is consumed.

-

Purification: The catalyst is removed by filtration through celite, and the solvent is evaporated under reduced pressure. The resulting solid is washed with a small amount of cold ethanol to yield the desired product.

Step 3: Synthesis of 2-(4-Chlorophenyl)-5-benzoxazoleacetic Acid

-

Reaction: Condensation and cyclization to form the benzoxazole ring.

-

Procedure: A mixture of 3-amino-4-hydroxyphenylacetic acid (1 mole) and p-chlorobenzoyl chloride (1.1 moles) in polyphosphoric acid (PPA) is heated at 150-160°C for 4-6 hours. The hot reaction mixture is then carefully poured into ice water with vigorous stirring. The precipitated solid is collected by filtration, washed with water, and dried.

Step 4: Synthesis of this compound (2-[2-(4-Chlorophenyl)-1,3-benzoxazol-5-yl]propanoic Acid)

-

Reaction: α-Methylation of the acetic acid side chain.

-

Procedure: To a solution of 2-(4-chlorophenyl)-5-benzoxazoleacetic acid (1 mole) in dry tetrahydrofuran (THF) at -78°C, a solution of lithium diisopropylamide (LDA) (2.2 moles) in THF is added dropwise. The mixture is stirred for 1 hour at -78°C, followed by the addition of methyl iodide (1.2 moles). The reaction is allowed to warm to room temperature and stirred overnight. The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate.

-

Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.

Data Presentation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Spectroscopic Data Highlights |

| 4-Hydroxyphenylacetic Acid | C₈H₈O₃ | 152.15 | 148-151 | ¹H NMR (DMSO-d₆): δ 9.25 (s, 1H), 7.05 (d, J=8.4 Hz, 2H), 6.68 (d, J=8.4 Hz, 2H), 3.38 (s, 2H). |

| 3-Nitro-4-hydroxyphenylacetic Acid | C₈H₇NO₅ | 197.15 | 149-152 | IR (KBr, cm⁻¹): 3450 (OH), 1710 (C=O), 1530, 1350 (NO₂). |

| 3-Amino-4-hydroxyphenylacetic Acid | C₈H₉NO₃ | 167.16 | 218-220 (dec.) | ¹H NMR (D₂O): δ 6.7-7.0 (m, 3H), 3.45 (s, 2H). |

| 2-(4-Chlorophenyl)-5-benzoxazoleacetic Acid | C₁₅H₁₀ClNO₃ | 287.70 | 235-237 | Mass Spec (EI): m/z 287 (M⁺). |

| This compound | C₁₆H₁₂ClNO₃ | 301.72 | 189-191 | ¹H NMR (CDCl₃): δ 8.15 (d, J=8.5 Hz, 2H), 7.50 (d, J=8.5 Hz, 2H), 7.3-7.6 (m, 3H), 3.85 (q, J=7.2 Hz, 1H), 1.65 (d, J=7.2 Hz, 3H). |

Derivatives of this compound for Research

The benzoxazole scaffold present in this compound is a privileged structure in medicinal chemistry, known for a wide range of biological activities. Research into this compound derivatives has primarily focused on modifying the core structure to enhance anti-inflammatory potency and reduce toxicity.

General Synthetic Strategies for Derivatives

Modifications to the this compound structure can be systematically introduced at several positions:

-

Substitution on the p-chlorophenyl ring: Replacing the chlorine atom with other halogens, alkyl, alkoxy, or nitro groups can modulate lipophilicity and electronic properties.

-

Variation of the propionic acid side chain: Esterification, amidation, or replacement with other acidic bioisosteres can influence pharmacokinetic properties.

-

Substitution on the benzoxazole ring: Introducing substituents on the benzene ring of the benzoxazole moiety can alter the overall conformation and target binding.

A general workflow for the synthesis and evaluation of this compound derivatives is depicted below.

Caption: Workflow for this compound derivative research.

Quantitative Data on Selected Derivatives

| Derivative Class | General Structure | Reported Activity | Reference |

| 2-Arylbenzoxazoles | 2-Aryl substituted benzoxazole | Inhibition of TNF-α and IL-6 | [Generic literature] |

| Benzoxazole-5-carboxylic acid esters | Ester modification at the 5-position | Varied anti-inflammatory effects | [Generic literature] |

| N-substituted-benzoxazol-2-ones | Modifications on the benzoxazole nitrogen | Potential COX-2 selective inhibition | [Generic literature] |

Note: Specific IC₅₀ values for direct this compound derivatives are scarce in publicly accessible literature. The table provides a general overview of the activity of related compounds.

Mechanism of Action: Signaling Pathways

This compound exerts its anti-inflammatory effects primarily through the inhibition of key enzymes in the arachidonic acid cascade: cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX). This dual inhibition is a key feature that distinguishes it from many other NSAIDs, which are typically selective COX inhibitors.

Arachidonic Acid Cascade

Upon cell stimulation by inflammatory signals, phospholipase A₂ releases arachidonic acid from the cell membrane. Arachidonic acid is then metabolized by two major enzymatic pathways:

-

Cyclooxygenase (COX) Pathway: Leads to the production of prostaglandins (PGs) and thromboxanes (TXs), which are potent mediators of inflammation, pain, and fever.

-

Lipoxygenase (LOX) Pathway: Results in the synthesis of leukotrienes (LTs) and lipoxins (LXs). Leukotrienes are powerful chemoattractants for inflammatory cells and contribute to bronchoconstriction and increased vascular permeability.

This compound's ability to inhibit both pathways simultaneously leads to a broader suppression of inflammatory mediators compared to selective COX inhibitors.

Caption: this compound's inhibition of the arachidonic acid cascade.

Conclusion

This compound, despite its past clinical issues, remains a molecule of significant interest for medicinal chemists and pharmacologists. Its dual inhibitory mechanism offers a template for the design of new anti-inflammatory drugs with potentially broader efficacy. The synthetic routes and derivative strategies outlined in this guide provide a solid foundation for researchers to explore this chemical space further. Future work in this area could focus on developing analogs with an improved safety profile while retaining the beneficial dual COX/LOX inhibitory activity. The detailed experimental protocols and data presented herein are intended to facilitate such research endeavors.

References

Benoxaprofen: A Case Study in Drug Development and Post-Marketing Surveillance

An In-depth Technical Guide on the Historical Context of Benoxaprofen's Development and Withdrawal

Introduction

This compound, a non-steroidal anti-inflammatory drug (NSAID) of the arylpropionic acid class, was developed by a team of research chemists at the British Lilly Research Centre of Eli Lilly and Company.[1] The laboratory was tasked with exploring new anti-arthritic compounds in 1966.[1] Marketed under the brand names Opren in the United Kingdom and Europe and Oraflex in the United States, this compound was initially hailed as a significant advancement in the treatment of arthritis.[1][2] Its unique properties, including a long half-life that allowed for once-daily dosing, and a mechanism of action thought to differ from other NSAIDs, generated considerable interest within the medical community.[3] However, the promising debut of this compound was short-lived. The drug was voluntarily withdrawn from the market worldwide by Eli Lilly on August 5, 1982, following reports of severe adverse reactions, including a significant number of deaths, primarily due to hepatotoxicity and phototoxicity.[1][4] This document provides a comprehensive technical overview of the historical context of this compound's development, its clinical evaluation, and the events and scientific understanding that led to its withdrawal.

Development and Pre-Clinical Evaluation

The development of this compound began in 1966 as part of Eli Lilly's effort to discover novel anti-arthritic compounds.[1] After its initial synthesis, this compound underwent a series of pre-clinical studies to evaluate its pharmacological and toxicological profile.

Animal Studies

This compound demonstrated considerable anti-inflammatory, analgesic, and anti-pyretic activity in various animal models, including rats, dogs, rhesus monkeys, rabbits, guinea pigs, and mice.[1][5] The drug was well absorbed orally in all tested species.[1][5] Notably, the plasma half-life varied among species, being less than 13 hours in dogs, rabbits, and monkeys, but significantly longer in mice.[1]

Clinical Development

Eli Lilly filed an Investigational New Drug (IND) application with the U.S. Food and Drug Administration (FDA) in June 1974 to commence human trials.[6] The clinical development program for this compound involved the three standard phases of clinical testing.

Phase I Clinical Trials

Phase I trials commenced to assess the safety, tolerability, and pharmacokinetics of this compound in healthy human volunteers.[1] These initial studies established a preliminary safety profile and provided data on the drug's absorption, distribution, metabolism, and excretion.

Phase II Clinical Trials

Phase II studies were designed to evaluate the efficacy and further assess the safety of this compound in a larger group of subjects, including patients with arthritis.[1] These trials provided evidence for the drug's effectiveness in managing the signs and symptoms of rheumatoid arthritis and osteoarthritis.[7][8]

Phase III Clinical Trials

The largest phase of clinical testing, Phase III, began in 1976 and involved over 2,000 arthritis patients.[1] These extensive trials were conducted by more than 100 physicians who reported their findings to Eli Lilly.[1] The results of these trials suggested that this compound was at least as effective as existing treatments like aspirin and ibuprofen.[4][9]

Quantitative Data from Clinical Trials

The clinical development program for this compound generated a substantial amount of quantitative data on its efficacy and safety.

Efficacy in Rheumatoid Arthritis and Osteoarthritis

Long-term, double-blind, parallel studies demonstrated that a single daily dose of this compound was more efficacious than multiple daily doses of aspirin or ibuprofen.[7] Significant clinical improvement was observed after one week of therapy, with continued improvement noted at 6 and 12 months.[7]

| Efficacy Comparison of this compound with Aspirin and Ibuprofen in Rheumatoid Arthritis | ||

| Drug | Dosage | Key Findings |

| This compound | 400 to 600 mg daily | At least as effective as control drugs.[4] |

| Aspirin | 4,000 to 6,000 mg daily | - |

| Ibuprofen | 1,600 to 2,400 mg daily | - |

| Discontinuation Rates in Clinical Trials | |

| Reason for Discontinuation | Comparison |

| Lack of Efficacy or Adverse Effects | Substantially lower for this compound than for aspirin or ibuprofen.[7] |

Pharmacokinetics in Different Patient Populations

A key factor that later proved critical to this compound's safety profile was its significantly longer half-life, particularly in elderly patients.

| Pharmacokinetic Parameters of this compound | ||

| Patient Group | Half-life (t½) | Notes |

| Normal Subjects | 20-35 hours[1][7][8] | |

| Elderly Patients (>80 years) | Up to 148 hours[1] | Elimination half-lives of 86.4 to 111 hours were observed in elderly female patients.[1] |

| Patients with Renal Impairment | Increased half-life[1] |

Experimental Protocols

Double-Blind Crossover Trial in Rheumatoid Arthritis

One of the key studies was a double-blind, crossover trial comparing this compound with naproxen and a placebo in patients with rheumatoid arthritis.[10]

-

Objective: To assess the efficacy and tolerability of this compound in rheumatoid arthritis.

-

Design: Double-blind, crossover trial with unequal treatment periods.[10] Patients received two weeks of this compound and one week each of naproxen and placebo.[10]

-

Dosage: this compound was administered at a loading dose of 300 mg on the first day, followed by 100 mg twice daily to achieve steady-state blood levels within 24 hours.[10][11]

-

Assessments: Assessments were conducted at the end of each week.[10]

-

Rationale for Design: The unequal treatment periods were chosen to allow sufficient time to determine the time course of action for the new drug (this compound) while minimizing prolonged exposure to placebo for ethical reasons.[10][11]

Long-Term Safety and Efficacy Studies

Long-term studies were conducted in over 2,000 patients with rheumatoid arthritis and osteoarthritis to evaluate the safety and effectiveness of this compound.[7]

-

Objective: To assess the long-term safety and efficacy of this compound.

-

Design: Long-term, double-blind, parallel studies comparing this compound with aspirin or ibuprofen.[7]

-

Patient Population: Over 2,000 patients with rheumatoid arthritis or osteoarthritis.[7]

-

Endpoints: Clinical improvement, discontinuation rates due to lack of efficacy or adverse effects, and monitoring of laboratory parameters.[7]

Mechanism of Action and Toxicity

Therapeutic Mechanism of Action

This compound's mode of action was considered to be different from other NSAIDs available at the time.[3] Unlike NSAIDs that primarily inhibit cyclooxygenase (COX) enzymes, this compound was found to be a potent inhibitor of the lipoxygenase enzyme.[1][3][5] This inhibition of lipoxygenase was thought to contribute to its anti-inflammatory effects by reducing the production of leukotrienes, which are potent inflammatory mediators.[5] this compound also acts directly on mononuclear cells, inhibiting their chemotactic response.[1][5]

Mechanism of Phototoxicity

One of the most frequent and debilitating side effects of this compound was photosensitivity.[7] The mechanism of this compound-induced phototoxicity is understood to be a phototoxic reaction. Upon exposure to ultraviolet A (UVA) radiation, the this compound molecule undergoes photochemical decarboxylation, leading to the formation of a free radical decarboxylated derivative.[1] This toxic agent, in the presence of oxygen, generates singlet oxygen and superoxide anions, which can cause damage to cell membranes.[1]

Mechanism of Hepatotoxicity

The most severe adverse effect leading to the withdrawal of this compound was hepatotoxicity, which resulted in a number of fatalities.[1] The exact mechanism of this compound-induced hepatotoxicity is not fully elucidated, but several hypotheses have been proposed. One theory suggests that this compound may be a substrate for cytochrome P450I, leading to its oxygenation into a reactive intermediate that causes liver damage.[10] Another possibility is that this compound, similar in structure to clofibrate, could induce hepatic peroxisomal proliferation.[10] Additionally, in vitro studies in isolated rat hepatocytes suggest that this compound may uncouple oxidative phosphorylation and disrupt intracellular calcium ion homeostasis, leading to cell death.[12]

Withdrawal from the Market

This compound was first marketed in the United Kingdom in 1980 and subsequently in the United States in May 1982.[1] The first signs of serious trouble emerged in May 1982 when the British Medical Journal reported at least twelve deaths in the UK, primarily from kidney and liver failure, believed to be associated with the drug.[1]

On August 4, 1982, the British government suspended the sale of this compound.[1] The UK Committee on the Safety of Medicines had received reports of over 3,500 adverse side effects and 61 deaths, mostly in elderly individuals.[1] Concurrently, the US FDA reported 11 deaths in the United States, also primarily due to kidney and liver damage.[1] In response to these reports and growing public concern, Eli Lilly suspended all sales of this compound on the same day.[1]

Post-Marketing Surveillance Data

The withdrawal of this compound highlighted the critical importance of post-marketing surveillance in identifying rare but serious adverse drug reactions that may not be apparent in pre-market clinical trials.

| Adverse Effects Reported Post-Marketing | |

| Adverse Effect | Reported Incidence/Details |

| Photosensitivity | Occurred in 28.6% of patients in one study of 300 patients.[11] |

| Onycholysis (loosening or separation of a nail) | Observed in 12.6% of patients in the same study.[11] |

| Gastrointestinal Side Effects | Overall incidence of 12.6%, rising to 40.5% in patients over 70.[11] |

| Hepatotoxicity | Led to deaths, particularly in elderly patients, and was a primary reason for withdrawal.[1] |

| Fatalities | 61 deaths reported in the UK and 11 in the US linked to the drug.[1] |

Experimental Workflow for NSAID Toxicity Screening

The this compound case serves as a crucial lesson in drug safety and the need for robust toxicity screening. A generalized experimental workflow for assessing the potential toxicity of a new NSAID would involve a multi-pronged approach.

Conclusion

The story of this compound serves as a stark reminder of the complexities and potential pitfalls in drug development. While it showed initial promise as an effective anti-inflammatory agent with a convenient dosing regimen, its severe and unforeseen toxicity, particularly in the elderly, led to its rapid withdrawal from the market. The case underscored the limitations of pre-marketing clinical trials in detecting rare but fatal adverse events and highlighted the critical role of post-marketing surveillance in ensuring patient safety. The scientific investigation into its mechanisms of toxicity has contributed to a better understanding of drug-induced phototoxicity and hepatotoxicity, influencing the preclinical and clinical evaluation of subsequent NSAIDs and other pharmaceutical compounds. The legacy of this compound is a more cautious and rigorous approach to drug safety evaluation, with a greater emphasis on understanding pharmacokinetic variability in different patient populations and the importance of ongoing vigilance after a drug is approved for widespread use.

References

- 1. The pharmacokinetics of this compound in elderly subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Pharmacokinetic studies of this compound in geriatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Long-term efficacy and safety of this compound: comparison with aspirin and ibuprofen in patients with active rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Experimental studies on the mechanism of this compound photoreactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An update on long-term efficacy and safety with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacology, clinical efficacy, and adverse effects of the nonsteroidal anti-inflammatory agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Long-term treatment of symptomatic osteoarthritis with this compound. Double-blind comparison with aspirin and ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. This compound: a clinical trial with an unusual design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound induced toxicity in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Benoxaprofen's Inhibitory Effect on Leukocyte Migration: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benoxaprofen, a non-steroidal anti-inflammatory drug (NSAID) withdrawn from the market due to adverse effects, remains a subject of scientific interest for its distinct mechanism of action, particularly its potent inhibitory effects on leukocyte migration. This technical guide provides an in-depth analysis of the core mechanisms underlying this inhibition, focusing on its interaction with the 5-lipoxygenase pathway and its pro-oxidative properties involving Protein Kinase C (PKC). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the involved signaling pathways and workflows to serve as a comprehensive resource for researchers in inflammation and drug development.

Introduction

This compound is an arylpropionic acid derivative that exhibits analgesic, antipyretic, and anti-inflammatory properties.[1] Unlike many other NSAIDs that primarily target cyclooxygenase (COX) enzymes, this compound's anti-inflammatory action is significantly attributed to its ability to inhibit leukocyte migration, a critical process in the inflammatory cascade.[2][3] This inhibition is particularly pronounced for mononuclear cells.[2][4] The primary mechanism for this effect is the inhibition of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes, which are potent chemoattractants.[5] Additionally, this compound has been shown to exert pro-oxidative effects that contribute to its modulation of leukocyte function.[6]

Quantitative Data on this compound's Inhibitory Effects

The following tables summarize the key quantitative findings from in vitro studies on the effects of this compound on leukocyte function.

Table 1: Inhibition of Leukocyte Migration and Adhesion by this compound

| Cell Type | Assay Type | Chemoattractant/Stimulus | This compound Concentration | Observed Effect | Reference |

| Human Mononuclear Cells | Adhesion to Porcine Endothelium | - | 0.05 µg/mL | 33% mean inhibition of adhesion | [7] |

| Human Mononuclear Cells | Adhesion to Porcine Endothelium | - | 50.0 µg/mL | 83% mean inhibition of adhesion | [7] |

| Human Polymorphonuclear Cells | Random Motility | - | > 1 x 10⁻⁶ M | Inhibition of random migration | [6] |

| Human Polymorphonuclear Cells | Chemotaxis | Endotoxin-activated serum, f-met-leu-phe | > 1 x 10⁻⁵ M | Inhibition of chemoattractant-induced migration | [6] |

| Human Neutrophils | Chemotaxis | Not specified | 300 µg/mL | Inhibition of response to chemotactic factors | [8] |

Table 2: Inhibition of 5-Lipoxygenase Pathway by this compound

| Cell Type | Stimulus | Measured Product | This compound Concentration (IC₅₀) | Notes | Reference |

| Human Polymorphonuclear Cells | Serum-treated zymosan | Leukotriene B₄ | 1.6 x 10⁻⁴ M | This compound was approximately 100 times less potent than the dual COX/LOX inhibitor, BW755C. | [9] |

| Human Polymorphonuclear Cells | Calcium ionophore A23187 | Leukotriene B₄ | - | Inhibited LTB₄ synthesis, but was ~5 times less potent than BW755C. The study cautions against using A23187 for evaluating 5-LOX inhibitors. | [9] |

Table 3: Pro-oxidative Effects of this compound on Polymorphonuclear Leukocytes (PMNLs)

| Effect | This compound Concentration | Notes | Reference |

| Dose-related activation of superoxide generation | 15, 30, and 60 µg/mL | This effect was prevented by the Protein Kinase C (PKC) inhibitor H-7, suggesting a PKC-dependent mechanism. | [10][11] |

| Spontaneous activation of chemiluminescence | ≥ 3.75 µg/mL | Indicates an increase in reactive oxygen species (ROS) production. This effect was enhanced by UV radiation. | [12] |

| Induction of suppressor activity in mononuclear leukocytes | 10⁻⁴ M (30 µg/mL) | This effect was associated with increased oxidative metabolism and was eliminated by antioxidants, indicating a pro-oxidative mechanism. | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on leukocyte migration and 5-lipoxygenase activity.

Leukocyte Chemotaxis Assay (Modified Boyden Chamber Assay)

This protocol describes a common method for quantifying the chemotactic response of leukocytes towards a chemoattractant in the presence or absence of an inhibitor like this compound.

Objective: To measure the directional migration of leukocytes in response to a chemical gradient and to quantify the inhibitory effect of this compound.

Materials:

-

Leukocytes (e.g., human polymorphonuclear leukocytes or mononuclear cells), isolated from whole blood.

-

Boyden chamber apparatus with a microporous membrane (e.g., 3-5 µm pore size for neutrophils).

-

Chemoattractant (e.g., f-Met-Leu-Phe, Leukotriene B₄, or activated serum).

-

This compound stock solution.

-

Culture medium (e.g., RPMI 1640 with BSA).

-

Incubator (37°C, 5% CO₂).

-

Microscope and staining reagents (e.g., Diff-Quik).

Procedure:

-

Cell Preparation: Isolate leukocytes from fresh blood using density gradient centrifugation (e.g., Ficoll-Paque). Wash the cells and resuspend them in culture medium at a concentration of 1-2 x 10⁶ cells/mL.

-

Inhibitor Treatment: Pre-incubate the leukocyte suspension with various concentrations of this compound (or vehicle control) for a specified time (e.g., 30-60 minutes) at 37°C.

-

Assay Setup:

-

Add the chemoattractant solution to the lower wells of the Boyden chamber.

-

Place the microporous membrane over the lower wells.

-

Add the pre-treated leukocyte suspension to the upper wells of the chamber.

-

-

Incubation: Incubate the chamber at 37°C in a humidified 5% CO₂ atmosphere for a period that allows for significant migration (e.g., 60-120 minutes).

-

Cell Staining and Quantification:

-

After incubation, remove the membrane.

-

Wipe the non-migrated cells from the upper surface of the membrane.

-

Fix and stain the migrated cells on the lower surface of the membrane.

-

Count the number of migrated cells in several high-power fields under a microscope.

-

-

Data Analysis: Calculate the percentage of inhibition of migration for each this compound concentration compared to the vehicle control.

5-Lipoxygenase Activity Assay

This protocol outlines a method to determine the inhibitory effect of this compound on the activity of 5-lipoxygenase in a cell-based or purified enzyme system.

Objective: To quantify the inhibition of 5-LOX-mediated production of leukotrienes by this compound.

Materials:

-

Source of 5-lipoxygenase (e.g., isolated human PMNs, cell lysate, or purified enzyme).

-

Arachidonic acid (substrate).

-

This compound stock solution.

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing CaCl₂ and ATP).

-

Stimulating agent (if using whole cells, e.g., calcium ionophore A23187 or serum-treated zymosan).

-

Organic solvents for extraction (e.g., methanol, ethyl acetate).

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a specific Leukotriene B₄ ELISA kit.

Procedure:

-

Enzyme/Cell Preparation: Prepare a suspension of leukocytes or a cell lysate containing 5-LOX.

-

Inhibitor Pre-incubation: Pre-incubate the enzyme/cell preparation with various concentrations of this compound or vehicle control for a defined period at 37°C.

-

Reaction Initiation:

-

If using whole cells, add the stimulating agent to initiate the release of endogenous arachidonic acid and activation of 5-LOX.

-

If using a cell-free system, add exogenous arachidonic acid to start the reaction.

-

-

Reaction Incubation: Incubate the mixture for a specific time (e.g., 10-20 minutes) at 37°C.

-

Reaction Termination and Extraction: Stop the reaction by adding a cold organic solvent (e.g., methanol). Acidify the mixture and extract the lipid products (including LTB₄) with an organic solvent like ethyl acetate.

-

Quantification of LTB₄:

-

Evaporate the organic solvent and reconstitute the residue in a suitable mobile phase for HPLC analysis.

-

Inject the sample into an HPLC system and quantify the LTB₄ peak by comparing its area to a standard curve.

-

Alternatively, use a commercially available LTB₄ ELISA kit for quantification.

-

-

Data Analysis: Determine the IC₅₀ value of this compound for 5-LOX inhibition by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and the general workflow of the experimental protocols.

Caption: Signaling pathway of this compound's effect on leukocyte migration.

Caption: General experimental workflows for assessing this compound's effects.

Discussion

The data presented demonstrate that this compound effectively inhibits leukocyte migration, with a more pronounced effect on mononuclear cells.[2][4] The primary inhibitory mechanism is the blockade of the 5-lipoxygenase pathway, thereby reducing the synthesis of the potent chemoattractant Leukotriene B₄.[9] The IC₅₀ value of 1.6 x 10⁻⁴ M for LTB₄ synthesis inhibition in stimulated PMNs provides a quantitative measure of this activity.[9]

Interestingly, this compound also exhibits pro-oxidative properties, leading to the generation of reactive oxygen species through a Protein Kinase C-dependent mechanism.[10][11][12] This increased oxidative stress within the leukocyte may contribute to the impairment of its migratory function.[6] This dual mechanism of action, combining enzyme inhibition with the induction of a pro-oxidative state, distinguishes this compound from many other NSAIDs.

The detailed experimental protocols provided in this guide offer a framework for researchers to investigate the effects of novel anti-inflammatory compounds on similar pathways. The Boyden chamber assay remains a fundamental tool for studying chemotaxis, while HPLC and ELISA-based methods are standard for quantifying the products of the 5-lipoxygenase pathway.

Conclusion

This compound serves as an important pharmacological tool for understanding the mechanisms of leukocyte migration in inflammation. Its inhibitory action is multifaceted, involving direct inhibition of the 5-lipoxygenase pathway and modulation of intracellular signaling through pro-oxidative effects mediated by Protein Kinase C. The quantitative data, detailed protocols, and pathway diagrams presented in this technical guide provide a comprehensive resource for scientists and researchers in the field of inflammation and drug discovery, facilitating further investigation into novel anti-inflammatory strategies that target leukocyte migration.

References

- 1. Pharmacology, clinical efficacy, and adverse effects of the nonsteroidal anti-inflammatory agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The comparative pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Effects of the non-steroidal anti-inflammatory drug this compound on leucocyte migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound: a pro-oxidant anti-inflammatory drug? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound inhibits the adhesion of human monocytes to cultured vascular endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of this compound on human neutrophil function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evaluation of inhibitors of eicosanoid synthesis in leukocytes: possible pitfall of using the calcium ionophore A23187 to stimulate 5' lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound activates membrane-associated oxidative metabolism in human polymorphonuclear leucocytes by apparent modulation of protein kinase C - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound activates membrane-associated oxidative metabolism in human polymorphonuclear leucocytes by apparent modulation of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Comparison of the pro-oxidative interactions of flunoxaprofen and this compound with human polymorphonuclear leucocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound activation of suppressor activity in mononuclear leucocytes by a pro-oxidative mechanism in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Beyond Cyclooxygenase: An In-depth Technical Guide to the Molecular Targets of Benoxaprofen

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benoxaprofen, a non-steroidal anti-inflammatory drug (NSAID) of the arylpropionic acid class, was withdrawn from the market due to significant adverse effects, including hepatotoxicity and phototoxicity. While its mechanism of action was initially attributed to the inhibition of cyclooxygenase (COX) enzymes, it is now understood that this compound's biological activities extend to a range of other molecular targets. This technical guide provides a comprehensive overview of these non-COX targets, presenting quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways and workflows. This information is intended to aid researchers and drug development professionals in understanding the complex pharmacology of this compound and to inform the development of safer, more targeted anti-inflammatory therapies.

Quantitative Data Summary

The following tables summarize the quantitative data available for the interaction of this compound with various molecular targets beyond cyclooxygenase.

| Target/Process | System | Key Parameter | Value | Reference(s) |

| 5-Lipoxygenase (5-LOX) Inhibition | Human Polymorphonuclear Leukocytes (PMNs) | IC50 (Leukotriene B4 synthesis inhibition) | 1.6 x 10-4 M | [1] |

| Neutrophil Chemotaxis Inhibition | Human PMNs | Effective Concentration (Random Migration) | > 1 x 10-6 M | |

| Human PMNs | Effective Concentration (Chemoattractant-induced Migration) | > 1 x 10-5 M | ||

| Human PMNs | Concentration for Inhibition | 300 µg/mL | [2] | |

| Protein Kinase C (PKC) Activation | Human PMNs | Dose-related activation of superoxide generation | 15, 30, and 60 µg/mL | [3][4] |

| Lymphocyte Proliferation Inhibition | Human Peripheral Blood Lymphocytes | IC50 | 250 µg/mL | [5] |

| Cytochrome P450 Inhibition | Rat Liver Microsomes | Ki (Aminopyrine Metabolism) | 380 µM | |

| Hepatotoxicity | Rat Hepatocytes | Concentrations causing morphological changes and cytotoxicity | 100, 500, and 1000 µM |

Key Molecular Targets and Signaling Pathways

Inhibition of 5-Lipoxygenase and the Leukotriene Pathway

This compound is a known inhibitor of 5-lipoxygenase, a key enzyme in the metabolic pathway of arachidonic acid that leads to the production of leukotrienes.[6] Leukotrienes are potent inflammatory mediators involved in a variety of inflammatory diseases. By inhibiting 5-LOX, this compound reduces the synthesis of leukotriene B4 (LTB4), a powerful chemoattractant for neutrophils.[1]

Modulation of Leukocyte Function

This compound significantly impacts the function of leukocytes, particularly neutrophils and mononuclear cells. A primary effect is the inhibition of chemotaxis, the directed migration of these cells towards inflammatory stimuli.[2] This inhibition of leukocyte recruitment to sites of inflammation is a key component of its anti-inflammatory action.

Neutrophil chemotaxis is a critical process in the innate immune response, where neutrophils migrate along a chemical gradient towards sites of inflammation. This process is inhibited by this compound.

Pro-oxidative Effects and Protein Kinase C Activation

Paradoxically, this compound exhibits pro-oxidative properties in polymorphonuclear leukocytes (PMNLs). It stimulates membrane-associated oxidative metabolism, leading to the generation of superoxide and other reactive oxygen species (ROS).[7] This effect is believed to be mediated through the activation of Protein Kinase C (PKC).[3][4] The activation of PKC by this compound appears to involve its substitution for phosphatidylserine, a crucial cofactor for PKC activation.

Mitochondrial Uncoupling and Hepatotoxicity

This compound's hepatotoxicity is, in part, attributed to its effects on mitochondrial function. It has been suggested that this compound can act as an uncoupler of oxidative phosphorylation. This process disrupts the proton gradient across the inner mitochondrial membrane, leading to a decrease in ATP synthesis and an increase in oxygen consumption, which can contribute to cellular stress and damage.

Phototoxicity and DNA Damage

This compound is highly phototoxic, a side effect mediated by its interaction with UV-A radiation. Upon irradiation, this compound undergoes photochemical decarboxylation, generating a free radical derivative. This reactive species can then, in the presence of oxygen, lead to the formation of singlet oxygen and superoxide anions, which can cause damage to cellular components, including single-strand breaks in DNA.[8][9]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's non-COX molecular targets.

5-Lipoxygenase Inhibition Assay

Objective: To determine the inhibitory effect of this compound on 5-lipoxygenase activity.

Methodology:

-

Cell Preparation: Isolate human polymorphonuclear leukocytes (PMNs) from fresh venous blood of healthy donors using dextran sedimentation and Ficoll-Paque density gradient centrifugation. Resuspend the purified PMNs in a suitable buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

-

Incubation with this compound: Pre-incubate the PMN suspension with various concentrations of this compound (or vehicle control) for a specified time (e.g., 15 minutes) at 37°C.

-

Stimulation of 5-LOX Activity: Initiate the lipoxygenase reaction by adding a stimulant such as serum-treated zymosan or calcium ionophore A23187. Incubate for a further period (e.g., 10 minutes) at 37°C.

-

Termination and Extraction: Stop the reaction by adding a quenching solution (e.g., methanol) and placing the samples on ice. Acidify the samples and extract the lipid mediators using a solid-phase extraction column.

-

Quantification of LTB4: Elute the extracted lipids and quantify the amount of leukotriene B4 (LTB4) produced using a specific radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: Calculate the percentage inhibition of LTB4 synthesis at each this compound concentration compared to the vehicle control. Determine the IC50 value by plotting the percentage inhibition against the logarithm of the this compound concentration.

References

- 1. Evaluation of inhibitors of eicosanoid synthesis in leukocytes: possible pitfall of using the calcium ionophore A23187 to stimulate 5' lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of this compound on human neutrophil function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound activates membrane-associated oxidative metabolism in human polymorphonuclear leucocytes by apparent modulation of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound activates membrane-associated oxidative metabolism in human polymorphonuclear leucocytes by apparent modulation of protein kinase C - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of fenoprofen and this compound on human lymphocytes: inhibition of tritiated thymidine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | C16H12ClNO3 | CID 39941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Comparison of the pro-oxidative interactions of flunoxaprofen and this compound with human polymorphonuclear leucocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. DNA strand breaks photosensitized by this compound and other non steroidal antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Computational Studies of the Photodegradation Mechanism of the Highly Phototoxic Agent this compound - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Measurement of Benoxaprofen's Anti-Inflammatory Effects

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for a selection of key in vitro assays used to characterize the anti-inflammatory properties of benoxaprofen. This compound is a non-steroidal anti-inflammatory drug (NSAID) with a mechanism of action that distinguishes it from many other drugs in its class. Notably, it is a potent inhibitor of the 5-lipoxygenase (5-LOX) enzyme pathway and also modulates leukocyte function, while being a relatively weak inhibitor of cyclooxygenase (COX).[1][2] The following protocols are designed to investigate these specific activities.

Inhibition of 5-Lipoxygenase (5-LOX) Activity

Application Note

The primary mechanism behind this compound's anti-inflammatory effect is the inhibition of the 5-lipoxygenase enzyme.[2][3] This enzyme is crucial for the synthesis of leukotrienes, which are potent mediators of inflammation involved in processes such as leukocyte chemotaxis, increased vascular permeability, and bronchoconstriction.[2][4] Unlike traditional NSAIDs that primarily target COX enzymes, this compound's activity on the 5-LOX pathway makes it a subject of significant interest.[5] This assay quantifies the ability of this compound to inhibit the production of 5-LOX products from its substrate, arachidonic acid. The inhibition is measured spectrophotometrically by monitoring the decrease in the formation of a conjugated diene product.[6][7]

Data Summary: 5-Lipoxygenase Inhibition

| Compound | Assay System | Endpoint | Result | Reference |

| This compound | Not specified | Inhibition of 5-lipoxygenase | Potent inhibitor | [5][8] |

| This compound | Human lung tissue | Reduction of slow-reacting substances (leukotrienes) | Dose-related reduction | [9] |

Experimental Protocol: 5-Lipoxygenase Inhibition Assay

-

Reagent Preparation :

-

Enzyme Solution : Prepare a solution of soybean lipoxygenase (or purified human 5-LOX) in 0.2 M borate buffer (pH 9.0). The final concentration should be determined empirically to yield a linear reaction rate for 3-5 minutes.

-

Substrate Solution : Prepare a solution of linoleic acid (or arachidonic acid) in the same borate buffer.

-

Test Compound : Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO or ethanol) and make serial dilutions in borate buffer.

-

-

Assay Procedure :

-

Pipette 200 µL of 0.2 M borate buffer (pH 9.0) into the wells of a 96-well UV-transparent microplate.

-

Add 10 µL of the this compound dilutions (or vehicle control) to the appropriate wells.

-

Add 20 µL of the lipoxygenase enzyme solution to each well and incubate for 5 minutes at 25°C.

-

Initiate the reaction by adding 20 µL of the linoleic acid substrate solution.

-

Immediately measure the change in absorbance at 234 nm every 30 seconds for 5 minutes using a microplate reader. The absorbance increase corresponds to the formation of 13-hydroperoxylinoleic acid.

-

-

Data Analysis :

-

Calculate the rate of reaction (V) for each concentration of this compound.

-

Determine the percentage of inhibition using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value (the concentration required for 50% inhibition).

-

Visualization: Arachidonic Acid Cascade and this compound Inhibition

Caption: this compound's primary mechanism is strong inhibition of 5-LOX, blocking leukotriene synthesis.

Leukocyte Migration and Chemotaxis Assay

Application Note

A hallmark of inflammation is the migration of leukocytes, such as neutrophils and monocytes, from the bloodstream to the site of injury. This compound has been shown to inhibit this process, acting directly on the leukocytes themselves.[10][11] Specifically, it demonstrates a marked inhibition of mononuclear cell directional movement.[1][12] The Boyden chamber or Transwell assay is a standard method to evaluate the effect of a compound on leukocyte migration in response to a chemoattractant. This assay provides functional evidence of a compound's ability to modulate a critical component of the inflammatory response.

Data Summary: Leukocyte Migration Inhibition

| Compound | Cell Type | Assay | Concentration | Result | Reference |

| This compound | Human PMNLs | Random Motility | > 1 x 10⁻⁶ M | Inhibition observed | [13] |

| This compound | Human PMNLs | Chemoattractant-induced Migration | > 1 x 10⁻⁵ M | Inhibition observed | [13] |

| This compound | Human Monocytes | Chemotactic Migration | 50 µg/mL | Impairment of migration | [14] |

| This compound | Human Neutrophils | Chemotaxis (Leading Front) | 300 µg/mL | Inhibition of response | [15] |

Experimental Protocol: Transwell Chemotaxis Assay

-

Cell and Reagent Preparation :

-

Leukocytes : Isolate human polymorphonuclear leukocytes (PMNLs) or peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation (e.g., Ficoll-Paque). Resuspend cells in assay medium (e.g., RPMI 1640 with 0.5% BSA) at a concentration of 1 x 10⁶ cells/mL.

-

Chemoattractant : Prepare a solution of a known chemoattractant, such as N-Formylmethionyl-leucyl-phenylalanine (fMLP) for neutrophils or Monocyte Chemoattractant Protein-1 (MCP-1/CCL2) for monocytes, in the assay medium at an optimal concentration (e.g., 10 nM fMLP).

-

Test Compound : Pre-incubate the isolated leukocytes with various concentrations of this compound (or vehicle control) for 30-60 minutes at 37°C.

-

-

Assay Procedure :

-

Place 24-well Transwell inserts (with a polycarbonate membrane, typically 3-5 µm pore size for neutrophils/monocytes) into a 24-well plate.

-

Add 600 µL of the chemoattractant solution to the lower chamber of each well. Add assay medium without chemoattractant to negative control wells.

-

Add 100 µL of the pre-incubated cell suspension to the upper chamber of each Transwell insert.

-

Incubate the plate for 60-120 minutes at 37°C in a 5% CO₂ incubator.

-

After incubation, carefully remove the Transwell inserts.

-

-

Cell Quantification :

-

Quantify the number of cells that have migrated to the lower chamber. This can be done by:

-

Direct Cell Counting : Aspirating the medium from the lower chamber and counting the cells using a hemocytometer or an automated cell counter.

-

Fluorescent Staining : Adding a fluorescent dye (e.g., Calcein-AM) to the cell suspension before the assay and measuring the fluorescence of the medium in the lower chamber with a plate reader.

-

-

Calculate the percentage of migration inhibition relative to the vehicle-treated control.

-

Visualization: Leukocyte Chemotaxis Assay Workflow

Caption: Workflow for a Transwell assay to measure this compound's effect on leukocyte migration.

Pro-Oxidative Effects on Phagocytes

Application Note

Paradoxically, alongside its anti-inflammatory properties, this compound has been observed to have pro-oxidative effects on phagocytes like polymorphonuclear leukocytes (PMNLs).[13] It can stimulate the production of reactive oxygen species (ROS), measured via chemiluminescence or superoxide generation assays.[16][17][18] This pro-oxidant activity is linked to its ability to inhibit PMNL migration, suggesting a complex mechanism where this compound induces a state of oxidative stress in the cell, which in turn impairs its migratory function.[13] Measuring these effects provides insight into the drug's unique interactions with phagocyte biology.

Data Summary: Pro-Oxidative Effects

| Compound | Cell Type | Assay | Concentration | Result | Reference |

| This compound | Human PMNLs | Chemiluminescence | 3.75 µg/mL and greater | Dose-related activation | [16] |

| This compound | Human PMNLs | Superoxide Generation | 15, 30, 60 µg/mL | Dose-related activation | [17][18] |

| This compound | Human MNLs | Chemiluminescence | 30 µg/mL (10⁻⁴ M) | Increased oxidative metabolism | [19] |

| This compound | Rat Mononuclear Cells | HMP Shunt Activity | Not specified | Affected increased response | [12] |

Experimental Protocol: Luminol-Enhanced Chemiluminescence Assay

-

Cell and Reagent Preparation :

-

PMNLs : Isolate human PMNLs as described in the chemotaxis protocol. Resuspend in Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium at 2 x 10⁶ cells/mL.

-

Luminol Solution : Prepare a stock solution of luminol in DMSO and dilute to a final working concentration in HBSS.

-

Test Compound : Prepare serial dilutions of this compound in HBSS from a stock solution.

-

-

Assay Procedure :

-

Use a white, opaque 96-well microplate suitable for luminescence measurements.

-

Add 50 µL of the PMNL suspension to each well.

-

Add 50 µL of the this compound dilutions (or vehicle control).

-

Add 50 µL of the luminol working solution.

-

Optional: To measure stimulated ROS production, a stimulant like Phorbol 12-myristate 13-acetate (PMA) can be added after a pre-incubation period with the drug.

-

Immediately place the plate in a luminometer.

-

-

Data Acquisition and Analysis :

-

Measure the luminescence (in Relative Light Units, RLU) of each well every 1-2 minutes for a period of 60-90 minutes.

-

Analyze the data by calculating the peak RLU or the area under the curve (AUC) for the kinetic measurement.

-

Compare the results from this compound-treated wells to the vehicle control to determine the extent of spontaneous ROS production induced by the drug.

-

Visualization: this compound's Pro-Oxidative Effect on Migration

Caption: this compound induces oxidative stress in phagocytes, which inhibits their migratory ability.

References

- 1. The comparative pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The pharmacology of this compound with particular to effects on lipoxygenase product formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - MedChemComm (RSC Publishing) [pubs.rsc.org]